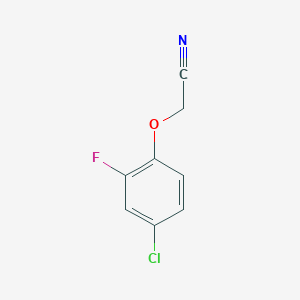

2-(4-Chloro-2-fluoro-phenoxy)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIVBOKACPNMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile Scaffold

The fundamental approach to building the this compound scaffold involves the sequential assembly of its three primary components: the substituted phenol (B47542), the ether linkage, and the acetonitrile (B52724) moiety.

The formation of the aryloxy ether bond is a critical step in the synthesis. A primary and widely employed method is the Williamson ether synthesis. This reaction involves the deprotonation of the starting phenol, 4-chloro-2-fluorophenol (B1580588), with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic two-carbon synthon, such as a haloacetonitrile (e.g., bromoacetonitrile (B46782) or chloroacetonitrile), to form the desired ether linkage via an SN2 reaction.

The choice of base and solvent is crucial for the reaction's success. Common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K2CO3, Cs2CO3), while polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are typically used to facilitate the reaction.

A generalized reaction scheme is presented below:

Step 1: Deprotonation of Phenol

Step 2: Nucleophilic Attack by Phenoxide

An alternative strategy involves reacting the phenol with a 2-haloethanol, followed by conversion of the resulting alcohol to the nitrile in a subsequent step.

The acetonitrile group (-CH2CN) can be introduced through several synthetic routes.

Direct Alkylation with Haloacetonitrile: As described in the Williamson ether synthesis (Section 2.1.1), the most direct method is the reaction of the 4-chloro-2-fluorophenoxide with chloroacetonitrile (B46850) or bromoacetonitrile. This one-step process forms both the ether linkage and incorporates the acetonitrile moiety simultaneously. Practical syntheses of chloroacetonitrile often involve the dehydration of chloroacetamide using a dehydrating agent like phosphorus pentoxide. orgsyn.org

| Method | Reagents | Key Features |

| Direct Alkylation | 4-chloro-2-fluorophenol, Base (e.g., K2CO3), Chloroacetonitrile | One-pot reaction forming ether and introducing nitrile. |

| Two-Step Cyanation | 1. 4-chloro-2-fluorophenol, Base, Dihaloethane2. Cyanide Salt (e.g., NaCN) | Involves isolation of a phenoxyalkyl halide intermediate. |

The synthesis of the key starting material, 4-chloro-2-fluorophenol, requires careful control of the halogenation steps to ensure the correct substitution pattern on the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while halogens are deactivating but also ortho-, para-directing.

The synthesis can proceed via two main pathways:

Chlorination of 2-Fluorophenol: Starting with 2-fluorophenol, an electrophilic chlorination reaction is performed. The hydroxyl group directs the incoming chloro electrophile to the positions ortho and para to it. The para position (C4) is sterically less hindered than the ortho position (C6), often leading to the desired 4-chloro-2-fluorophenol as the major product. Reaction conditions must be optimized to maximize regioselectivity and minimize the formation of other isomers.

Fluorination of 4-Chlorophenol (B41353): While conceptually possible, direct electrophilic fluorination of 4-chlorophenol is challenging due to the high reactivity of fluorinating agents. More commonly, indirect methods such as the Schiemann reaction would be employed, which involves the conversion of an amino group (from 4-chloro-2-aminophenol) into a fluorine via a diazonium salt intermediate.

The control of regioselectivity is a significant challenge in aromatic chemistry, and methods that provide precise placement of substituents are of high value. nih.govrsc.org

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and sustainability, advanced synthetic methods are employed. These often involve catalysis to lower activation energies and enable reactions under milder conditions.

The classical Williamson ether synthesis can sometimes require harsh conditions, especially with less reactive aryl halides. The Ullmann condensation, or Ullmann-type ether synthesis, offers a powerful, catalytically driven alternative for forming the C-O ether bond. organic-chemistry.org This reaction typically involves coupling an aryl halide with an alcohol or phenol in the presence of a copper catalyst. nih.govgoogle.com

In the context of synthesizing this compound, a modified Ullmann approach could involve coupling 4-chloro-2-fluorophenol with a haloacetonitrile. The use of a copper(I) salt (e.g., CuI, CuBr) and a ligand facilitates the reaction under milder temperatures than the traditional, non-catalyzed methods. rhhz.net The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species. nih.govorganic-chemistry.org

Table of Catalytic System Components for Ullmann-type Ether Synthesis

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Copper Source | CuI, CuBr, Cu2O | The primary catalyst for C-O bond formation. |

| Ligand | 1,10-Phenanthroline, Salicylaldimines, Amino acids | Stabilizes the copper catalyst and enhances its reactivity. rhhz.net |

| Base | K2CO3, Cs2CO3, K3PO4 | Deprotonates the phenol to form the active nucleophile. |

| Solvent | DMF, DMSO, Dioxane, Toluene | Provides a medium for the reaction to occur. |

The advantages of this catalytic approach include higher yields, better functional group tolerance, and the ability to use less reactive starting materials under more controlled conditions. rhhz.netresearchgate.net

Phase Transfer Catalysis (PTC) is a highly effective technique for reactions where reactants are located in different, immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.net This is particularly relevant for the cyanation step (introduction of the acetonitrile moiety) where an inorganic salt like sodium cyanide (often in an aqueous or solid phase) needs to react with an organic substrate (e.g., 2-(4-chloro-2-fluoro-phenoxy)ethyl halide) dissolved in an organic solvent. crdeepjournal.org

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the reaction. taylorandfrancis.comptfarm.pl The catalyst's lipophilic cation pairs with the cyanide anion, transporting it from the inorganic phase into the organic phase. ptfarm.pl This "naked" cyanide anion in the organic phase is highly nucleophilic and reacts rapidly with the organic substrate. princeton.edu

Mechanism of Phase Transfer Catalysis in Cyanation

The quaternary ammonium cation (Q+) from the catalyst exchanges its counter-ion (X-) for a cyanide anion (CN-) at the phase interface.

The resulting lipophilic ion pair [Q+CN-] migrates into the bulk organic phase.

The cyanide ion attacks the organic substrate (R-Br), forming the nitrile product (R-CN) and releasing a halide ion (Br-).

The catalyst cation [Q+] pairs with the newly formed halide ion and migrates back to the interface to repeat the cycle.

Green Chemistry Principles in Synthetic Route Design

In recent years, the application of green chemistry principles to the synthesis of this compound has gained traction, aiming to reduce the environmental impact of the manufacturing process. Key areas of improvement include the use of greener solvents, alternative energy sources, and catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Williamson ether synthesis, microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green chemistry approach that facilitates the reaction between reactants present in different phases (e.g., a solid base and an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the solid or aqueous phase to the organic phase, where it can react with the haloacetonitrile. This method can enhance reaction rates, allow for the use of milder reaction conditions, and often simplifies the work-up procedure.

Table 2: Application of Green Chemistry Principles to the Synthesis of Aryl Phenoxyacetonitriles

| Green Chemistry Approach | Advantages | Example Catalyst/Condition |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. | Solvent-free or high-boiling point solvents (e.g., DMF, DMSO). |

| Phase-Transfer Catalysis | Milder reaction conditions, increased reaction rates, use of inexpensive bases (e.g., K₂CO₃), reduced solvent usage. | Tetrabutylammonium bromide (TBAB), Aliquat 336. |

| Greener Solvents | Reduced environmental impact and toxicity. | Use of ionic liquids or greener organic solvents like ethanol (B145695) or 2-methyltetrahydrofuran. |

Derivatization Strategies of the this compound Core

The this compound molecule possesses several reactive sites that allow for a variety of chemical modifications, leading to a diverse range of derivatives. These derivatization strategies can be broadly categorized into modifications at the acetonitrile group, variations on the halogenated phenyl ring, and the formation of complex heterocyclic systems.

Modification at the Acetonitrile Group (e.g., hydrolysis to carboxylic acid, reduction to amine)

The nitrile functional group is a versatile handle for further chemical transformations. Two of the most common modifications are hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to 2-(4-Chloro-2-fluoro-phenoxy)acetic acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Basic hydrolysis is usually carried out by refluxing the nitrile with an aqueous or alcoholic solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid.

Reduction to 2-(4-Chloro-2-fluoro-phenoxy)ethanamine: The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst such as Raney nickel or platinum oxide, or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Table 3: Common Transformations of the Acetonitrile Group

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 2-(4-Chloro-2-fluoro-phenoxy)acetic acid |

| Hydrolysis | H₂SO₄ (aq), heat | 2-(4-Chloro-2-fluoro-phenoxy)acetic acid |

| Reduction | H₂ (g), Raney Ni, NH₃/EtOH | 2-(4-Chloro-2-fluoro-phenoxy)ethanamine |

| Reduction | 1. LiAlH₄, THF2. H₂O | 2-(4-Chloro-2-fluoro-phenoxy)ethanamine |

Substituent Variation on the Halogenated Phenyl Ring

Modification of the substituents on the phenyl ring of this compound can be achieved through various aromatic substitution reactions. However, direct substitution on the already substituted ring can be challenging due to the directing effects of the existing chloro, fluoro, and phenoxy groups. A more common strategy involves the synthesis of analogs by starting with differently substituted phenols in the initial Williamson ether synthesis. This allows for the introduction of a wide range of functional groups at various positions on the phenyl ring.

For instance, starting with phenols containing additional alkyl, alkoxy, nitro, or other halide groups would lead to the corresponding substituted phenoxyacetonitrile (B46853) derivatives. These modifications can be used to fine-tune the electronic and steric properties of the molecule.

Table 4: Examples of Substituted Phenols for the Synthesis of Analogues

| Starting Phenol | Resulting Phenoxyacetonitrile Derivative |

| 4-Chloro-2-fluoro-5-methylphenol | 2-(4-Chloro-2-fluoro-5-methylphenoxy)acetonitrile |

| 4-Chloro-2-fluoro-6-nitrophenol | 2-(4-Chloro-2-fluoro-6-nitrophenoxy)acetonitrile |

| 2,4-Dichloro-6-fluorophenol | 2-(2,4-Dichloro-6-fluorophenoxy)acetonitrile |

| 4-Bromo-2-fluorophenol | 2-(4-Bromo-2-fluorophenoxy)acetonitrile |

Formation of Complex Heterocyclic and Polycyclic Systems Incorporating the Phenoxyacetonitrile Unit

The reactive nitrile group and the activated aromatic ring of this compound serve as excellent starting points for the construction of more complex heterocyclic and polycyclic systems.

Synthesis of Thiazoles: The acetonitrile moiety can be a precursor for the synthesis of thiazole (B1198619) rings. For example, reaction with a source of sulfur, such as hydrogen sulfide (B99878) or Lawesson's reagent, followed by cyclization with an α-haloketone can lead to the formation of a substituted thiazole.

Synthesis of Quinazolines: The nitrile group can participate in cyclization reactions to form quinazoline (B50416) derivatives. For instance, reaction with an anthranilic acid derivative can lead to the formation of a quinazolinone ring system.

Synthesis of Benzofurans: Intramolecular cyclization reactions can lead to the formation of benzofuran (B130515) structures. For example, if a suitable ortho-substituent is present on the phenyl ring, it can react with the side chain to form a furan (B31954) ring fused to the benzene (B151609) ring. A common strategy involves the introduction of an ortho-formyl group on the phenol before the ether synthesis, which can then undergo cyclization.

Thorpe-Ziegler Cyclization: In cases where a second nitrile group can be introduced into the molecule, an intramolecular Thorpe-Ziegler cyclization can be employed to form a new ring. This reaction involves the base-catalyzed condensation of two nitrile groups to form an enamine, which can then be hydrolyzed to a cyclic ketone.

Table 5: Examples of Heterocyclic Systems Derived from Phenoxyacetonitrile Precursors

| Heterocyclic System | General Synthetic Strategy | Key Intermediates/Reagents |

| Thiazoles | Hantzsch thiazole synthesis | α-Haloketones, Thioamide intermediate |

| Quinazolines | Condensation and cyclization | Anthranilic acid derivatives, Amidines |

| Benzofurans | Intramolecular cyclization | Ortho-functionalized phenols (e.g., salicylaldehyde) |

| Fused Pyridines | Thorpe-Ziegler cyclization of dinitriles | Base-catalyzed intramolecular condensation |

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, or FTIR data could be located in publicly accessible scientific databases and literature.

The inquiry for detailed research findings and data tables for the spectroscopic characterization and structural elucidation of this particular compound did not yield any concrete spectral parameters, such as chemical shifts, coupling constants, or vibrational frequencies. While general principles and applications of the requested analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy—are well-documented for a wide range of organic molecules, specific data for this compound appears to be unavailable in the searched resources.

Consequently, the generation of an article with the specified detailed outline and data tables is not possible at this time. The absence of this information in readily available sources suggests that the compound may not have been extensively studied or that its characterization data has not been published in the indexed scientific literature.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile by analyzing its fragmentation pattern upon ionization. The high-resolution mass spectrum would provide the exact molecular weight, confirming the elemental composition C₈H₅ClFNO.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. A characteristic feature would be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. miamioh.edu

The fragmentation of the molecule is expected to occur at the weakest bonds. Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the cyanomethyl radical (•CH₂CN) to form a stable phenoxy radical cation.

Ether Bond Cleavage: Cleavage of the C-O bond, leading to fragments corresponding to the chlorofluorophenoxy group and the acetonitrile (B52724) moiety.

Loss of Halogens: Fragmentation involving the loss of chlorine or fluorine atoms or related radicals.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Fragment |

|---|---|

| Molecular Formula | C₈H₅ClFNO |

| Molecular Weight | ~185.58 g/mol |

| Molecular Ion (M⁺) | m/z corresponding to the molecular weight |

| Isotopic Pattern | M⁺ and M+2 peaks in a ~3:1 ratio |

| Key Fragment | [M - CH₂CN]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although specific crystal structure data for this compound is not publicly available, this technique would provide invaluable information if a suitable single crystal could be grown and analyzed.

The analysis would yield precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Key structural parameters that would be determined include the planarity of the phenyl ring, the geometry of the ether linkage, and the orientation of the acetonitrile group relative to the aromatic ring. Furthermore, X-ray crystallography would reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing in the solid state.

Table 3: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths | Internuclear distances between bonded atoms |

| Bond Angles | Angles between adjacent chemical bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

The spectrum is expected to show absorptions in the ultraviolet region, characteristic of π → π* transitions associated with the aromatic system. libretexts.org The presence of substituents on the benzene ring—chloro, fluoro, and phenoxyacetonitrile (B46853) groups—acts as auxochromes, which can cause a shift in the wavelength of maximum absorption (λmax) and the intensity of the absorption bands compared to unsubstituted benzene. Specifically, the oxygen atom of the ether linkage, with its non-bonding electrons, can participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. masterorganicchemistry.com The spectrum is typically recorded in a non-absorbing solvent, such as acetonitrile. researchgate.netresearchgate.netresearchgate.net

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~250 - 290 nm |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. For 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile, these calculations can predict its optimized geometry, molecular orbital energies, and spectroscopic properties. Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to balance computational cost and accuracy in predicting the properties of organic molecules. researchgate.net

The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chlorine, fluorine, and nitrile groups is expected to influence the energies of these orbitals. DFT calculations would likely show that the HOMO is primarily located on the phenoxy ring, while the LUMO may have significant contributions from the acetonitrile (B52724) group and the substituted aromatic ring.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific values would be determined by precise quantum chemical calculations.

Studies on similar fluorinated aromatic compounds suggest that steric and electronic effects, such as dipole-dipole interactions and hyperconjugation, play a significant role in determining conformational preferences. beilstein-journals.org For instance, the relative orientation of the acetonitrile group with respect to the fluorine and chlorine substituents on the phenyl ring would be critical. Computational methods can map the potential energy surface by systematically rotating the flexible bonds, allowing for the identification of stable conformers and the energy barriers between them. It is anticipated that the most stable conformer would minimize steric hindrance and optimize electrostatic interactions.

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net Additionally, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms, providing a theoretical basis for experimental assignments. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

|---|---|---|

| Infrared (IR) Spectroscopy | C≡N stretch | 2240-2260 cm⁻¹ |

| C-O-C stretch | 1200-1300 cm⁻¹ | |

| C-Cl stretch | 700-800 cm⁻¹ | |

| ¹³C NMR Spectroscopy | C≡N carbon | 115-120 ppm |

| Aromatic carbons | 110-160 ppm | |

| ¹H NMR Spectroscopy | Methylene protons (-CH₂-) | 4.5-5.0 ppm |

Note: These predicted values are based on typical functional group absorptions and chemical shifts and would be refined by specific calculations for the molecule.

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This involves sampling a wide range of possible conformations of the ligand within the binding site of the target protein. The interactions are then scored based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. For this compound, the aromatic ring, halogen atoms, and the nitrile group could all participate in various interactions with amino acid residues in a protein's active site. For example, the nitrile group could act as a hydrogen bond acceptor. mdpi.com

Following the prediction of the binding pose, computational methods can be used to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. arxiv.org A lower binding energy generally indicates a more stable and potent interaction. nih.gov Scoring functions in docking programs provide a quick estimate of this affinity. More rigorous, but computationally intensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can provide more accurate predictions of the binding free energy. columbia.edu These estimations are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov

Table 3: Illustrative Molecular Properties for In Silico Studies

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 185.58 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | chemscene.com |

| logP (octanol-water partition coefficient) | 2.38 | chemscene.com |

| Number of Rotatable Bonds | 2 | chemscene.com |

| Number of Hydrogen Bond Acceptors | 2 | chemscene.com |

These properties are important for predicting the molecule's pharmacokinetic behavior and its potential to be a drug-like compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analysis serves as a cornerstone in computational chemistry for systematically studying how variations in the chemical structure of a compound, such as this compound, influence its biological activity. This approach constructs mathematical models that correlate physicochemical properties, encoded as molecular descriptors, with observed activity. For phenoxyacetonitrile (B46853) derivatives and their analogs, these models are pivotal in predicting herbicidal or fungicidal potency and guiding the synthesis of new, more effective compounds.

Development of Predictive Models for Biological Activity

The development of robust QSAR models for compounds structurally related to this compound involves a multi-step process. Initially, a dataset of analogous compounds with experimentally determined biological activities (e.g., herbicidal or fungicidal IC50 values) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset.

Various statistical and machine learning methods are then employed to build the predictive models. Multiple Linear Regression (MLR) is a common starting point, which seeks a linear relationship between the biological activity and a small number of descriptors. For more complex, non-linear relationships, methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are utilized, often demonstrating superior predictive performance.

A critical aspect of model development is rigorous validation to ensure its reliability and predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a separate test set of compounds (predictive R²). A high Q² and predictive R² value indicate a robust and generalizable model. For instance, in studies of fungicidal mixtures, ANN models have shown high predictability with R² and cross-validated R² (R²cv) values of 0.91 and 0.81, respectively, and an external validation R²test value of 0.845.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach. These techniques consider the 3D spatial arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.) to predict activity. CoMFA and CoMSIA models for herbicidal compounds have demonstrated high predictive accuracy, with conventional R² values often exceeding 0.9 and cross-validated Q² values indicating good robustness. These models generate intuitive 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

The table below illustrates a hypothetical predictive QSAR model for a series of phenoxyacetonitrile analogs, showcasing the statistical parameters used to assess model quality.

| Model Type | Statistical Method | R² | Q² | Predictive R² | Key Descriptor Types |

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.72 | Topological, Electronic |

| 2D-QSAR | Artificial Neural Network (ANN) | 0.91 | 0.81 | 0.85 | Lipophilicity, Steric, Electronic |

| 3D-QSAR | CoMFA | 0.95 | 0.78 | 0.91 | Steric, Electrostatic Fields |

| 3D-QSAR | CoMSIA | 0.96 | 0.82 | 0.93 | Steric, Electrostatic, Hydrophobic, H-bond Fields |

This table is illustrative and compiles representative data from various QSAR studies on analogous compounds.

Identification of Key Structural Descriptors for Activity

A primary outcome of QSAR modeling is the identification of molecular descriptors that are most influential in determining the biological activity of compounds like this compound. These descriptors can be broadly categorized into several classes.

Electronic Descriptors: These properties describe the electronic aspects of the molecule. For phenoxyacetic acid derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges are often crucial. frontiersin.org A lower LUMO energy, for instance, can indicate a higher susceptibility to nucleophilic attack, which may be relevant to the compound's mechanism of action. The distribution of electrostatic potential on the molecular surface is also a key determinant of intermolecular interactions.

Hydrophobic/Lipophilic Descriptors: The lipophilicity of a compound, commonly quantified by the logarithm of the octanol-water partition coefficient (logP), is frequently a dominant factor in QSAR models for herbicides and fungicides. This descriptor governs the compound's ability to traverse biological membranes to reach its target site. For phenoxyacetic acid congeners, lipophilicity has been shown to be a critical property influencing their biological efficacy.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Parameters such as molecular weight, molar volume, and specific steric indices (e.g., STERIMOL parameters) are often included in QSAR models. In 3D-QSAR studies, the steric field is paramount, with CoMFA and CoMSIA contour maps highlighting regions where bulky substituents are either favorable or detrimental to activity. For example, a green contour in a CoMFA map would suggest that adding a larger group at that position could enhance binding to the target protein.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching, connectivity, and shape. Connectivity indices (e.g., Kier & Hall indices) and shape indices (e.g., Kappa indices) have been found to correlate with the biological activity of various pesticides.

The following table provides examples of key structural descriptors and their typical influence on the activity of phenoxyacetonitrile analogs, based on published QSAR studies.

| Descriptor Category | Specific Descriptor | Typical Influence on Activity | Rationale |

| Electronic | Dipole Moment | Positive or Negative | Influences polar interactions with the target site. |

| HOMO/LUMO Energy Gap | Negative | A smaller gap can indicate higher reactivity. | |

| Electrostatic Potential | Varies by region | Favorable electrostatic matching with the receptor is crucial for binding. | |

| Hydrophobic | logP | Often Positive (within a range) | Governs membrane permeability and transport to the target. |

| Steric | Molar Refractivity (MR) | Positive or Negative | Relates to volume and polarizability, affecting binding pocket fit. |

| Steric Fields (CoMFA/CoMSIA) | Varies by region | Indicates where bulky or smaller groups enhance or decrease activity. | |

| Topological | Connectivity Indices | Positive or Negative | Reflects the degree of branching and overall molecular topology. |

By understanding the quantitative impact of these descriptors, computational chemists can rationally design novel derivatives of this compound with potentially enhanced biological performance, thereby accelerating the discovery and optimization process for new active compounds.

Structure Activity Relationship Sar Studies

Impact of Halogen Position and Type on Biological Activities

The presence and positioning of halogen atoms on the phenyl ring of phenoxyacetonitrile (B46853) derivatives are pivotal in determining their biological efficacy. The specific combination of a chloro and a fluoro group in 2-(4-chloro-2-fluoro-phenoxy)acetonitrile is a key determinant of its molecular properties and interactions.

The chloro and fluoro groups at the 4- and 2-positions of the phenoxy ring, respectively, significantly modulate the electronic and steric properties of the molecule, which in turn affects its interactions with biological targets. Halogen atoms can influence protein-ligand binding through various non-covalent interactions, including hydrogen bonds and halogen bonds.

The electron-withdrawing nature of both chlorine and fluorine alters the charge distribution across the aromatic ring, potentially influencing pi-stacking interactions and the acidity of nearby protons. The "magic chloro" effect, as it is sometimes referred to in drug discovery, highlights the profound and often beneficial impact of a chlorine atom on a compound's biological activity chemrxiv.org. The versatility of the chloro group allows it to act as a bioisostere for other functional groups and to participate in favorable interactions within a binding pocket chemrxiv.org.

Fluorine, being highly electronegative, can form strong hydrogen bonds and alter the conformation of the molecule due to its small size. The substitution of hydrogen with fluorine can also block metabolic pathways, thereby increasing the compound's bioavailability and in vivo stability. In some halogenated compounds, an increase in atomic radius (I > Br > Cl > F) has been correlated with an increase in affinity for certain receptors, suggesting that the size and polarizability of the halogen are important factors nih.gov.

The specific placement of the chloro and fluoro groups at the 4- and 2-positions is crucial for the activity profile of this compound. Isomeric variations, where these halogens are placed at different positions on the phenyl ring, would likely result in significantly different biological activities.

Role of the Phenoxy Linkage in Ligand-Receptor Binding

The phenoxy linkage, the ether bond connecting the halogenated phenyl ring to the acetonitrile (B52724) moiety, is a critical structural element. This linkage provides a degree of rotational flexibility, allowing the molecule to adopt an optimal conformation for binding to its target receptor.

Importance of the Acetonitrile Moiety for Biological Potency

The acetonitrile group (-CH2CN) is a key functional group that contributes significantly to the biological potency of this compound. The nitrile group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions.

The cyanomethyl group can play a crucial role in the binding of the molecule to its target. In studies of cyanomethyl vinyl ether derivatives, this group was found to be important for their antiproliferative activity nih.gov. The nitrogen atom of the nitrile can form a crucial hydrogen bond with a donor group in the active site of a protein, thereby anchoring the ligand. Furthermore, the acetonitrile moiety is relatively small and linear, allowing it to fit into narrow binding pockets.

Comparative SAR of this compound and its Analogues

| Analogue | Modification | Anticipated Impact on Activity |

| Des-chloro analogue | Removal of the 4-chloro group | Likely decrease in activity due to loss of hydrophobic and potential halogen bond interactions. |

| Des-fluoro analogue | Removal of the 2-fluoro group | Potential change in conformation and loss of specific hydrogen bonding interactions, likely affecting activity. |

| Positional isomers | Altered positions of chloro and fluoro groups | Significant changes in activity are expected due to different steric and electronic profiles. |

| Phenoxy linkage modification | Replacement of the ether oxygen with sulfur or an amino group | Altered bond angles, flexibility, and hydrogen bonding capacity would likely impact binding affinity. |

| Acetonitrile modification | Replacement of the nitrile group with other functional groups (e.g., amide, carboxylic acid) | Significant changes in polarity, hydrogen bonding potential, and size would drastically alter the activity profile. |

In halogenated β-nitrostyrenes, the type of halogen at the para position (F, Cl, Br) was shown to influence antimicrobial activity, suggesting that variations in the halogen at the 4-position of the phenoxy ring in this compound would also modulate its biological effects mdpi.com. The introduction of different substituents on the phenyl ring or modifications to the acetonitrile moiety would allow for a systematic exploration of the SAR, leading to the optimization of the compound's biological activity.

Applications in Specialized Chemical Sectors

Role as Pharmaceutical Intermediates in Drug Discovery

The utility of phenoxyacetic acid derivatives as scaffolds in medicinal chemistry is well-established. The presence of the nitrile group in 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile offers a valuable chemical handle for the synthesis of more complex molecular architectures.

Precursors for Advanced Pharmaceutical Scaffolds

While specific studies detailing the use of this compound as a precursor for advanced pharmaceutical scaffolds are not readily found in the reviewed literature, the general class of phenoxyacetonitrile (B46853) compounds is recognized for its potential in constructing diverse heterocyclic systems. The nitrile functionality can be readily converted into other functional groups such as amines, carboxylic acids, or amides, which are fundamental building blocks in drug synthesis. The halogenated phenyl ring also provides sites for further chemical modification, allowing for the fine-tuning of physicochemical properties of potential drug candidates.

Synthesis of Biologically Active Derivatives

No specific research detailing the synthesis of biologically active derivatives directly from this compound was identified in the available literature. However, the broader class of phenoxyacetic acid derivatives has been explored for various therapeutic applications. It is plausible that derivatives of this compound could be synthesized to explore their potential biological activities, though specific examples are not documented in the provided search results.

Agrochemical Research Applications

The phenoxyacetic acid structural motif is famously associated with a class of herbicides. Therefore, it is a logical area of investigation for new agrochemical development.

Development of Novel Herbicides

The search did not yield specific studies on the direct use or development of this compound as a novel herbicide. However, the general class of substituted phenoxyacetic acid derivatives has been a cornerstone of herbicide research for decades. For instance, a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones have been synthesized and evaluated for their herbicidal activities, with some compounds showing significant post-emergence efficacy against various weeds. nih.gov This indicates the potential of the phenoxyacetic scaffold in designing new herbicidal agents.

Design of Acaricides and Insecticides

No specific information was found regarding the use of this compound in the design of acaricides and insecticides. Research in this area tends to focus on other structural classes of compounds.

Environmental Biodegradation and Phytoremediation Studies Relevant to Agrochemical Use

There is a lack of specific studies on the environmental biodegradation and phytoremediation of this compound. General research on related compounds, such as chlorophenols and phenoxyacetic acids, indicates that microbial degradation is a key process in their environmental dissipation. For example, soil microorganisms have been shown to degrade 4-chlorophenol (B41353). nih.gov Phytoremediation is a recognized strategy for cleaning up soils contaminated with various organic pollutants, including some herbicides. epa.govnih.gov However, specific data on the amenability of this compound to these processes is not available.

Potential in Materials Science

Polymer Chemistry Applications

There is no available information on the use of this compound in the synthesis or modification of polymers.

Development of Advanced Functional Materials

There is no available information on the application of this compound in the creation of advanced functional materials.

Consequently, due to the absence of relevant data, the requested article focusing on these specific applications of this compound cannot be generated. Further research and publication in this specific area would be necessary to provide the information required for such an article.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful technique for separating components within a mixture, allowing for the individual identification and quantification of target analytes. lcms.cz High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods applied, each with specific advantages depending on the analyte's properties and the sample matrix.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. sigmaaldrich.com

A typical HPLC system consists of a solvent reservoir, a pump, an injector, a column, a detector, and a data acquisition system. basicmedicalkey.com Reversed-phase (RP) chromatography is the most common mode, utilizing a nonpolar stationary phase (like C18-coated silica) and a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724). basicmedicalkey.comsielc.com Acetonitrile is a favored solvent due to its low viscosity, strong elution capability, and transparency in the ultraviolet (UV) region. sigmaaldrich.com

Detection is commonly achieved using a UV spectrophotometer, as the aromatic ring in this compound acts as a chromophore, absorbing UV light. csus.edu For enhanced specificity and sensitivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (MS). This hyphenated technique, LC-MS, provides molecular weight and structural information, aiding in definitive identification. sigmaaldrich.com For LC-MS applications, volatile buffers like formic acid are often used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (ODS), e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water researchgate.net (e.g., 45:55 v/v) |

| Additives | 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid (for UV) sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection (UV) | UV/Vis Diode Array Detector (DAD) set at a wavelength of maximum absorbance (e.g., ~215-280 nm) masontechnology.ie |

| Detection (MS) | Electrospray Ionization (ESI) in positive or negative ion mode |

Gas chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. chromatographyonline.com Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. chromatographyonline.com Therefore, analysis typically requires the conversion of the analyte into a more volatile derivative. researchgate.net

The GC system separates volatile compounds in a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, serves as the mobile phase. chromatographyonline.com For fluorinated organic compounds, various capillary columns can be utilized, including standard non-polar phases (e.g., 5% diphenyl/95% dimethyl polysiloxane) or mid-polar phases. nih.gov

Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities based on the mass spectrum of the analyte, which serves as a molecular fingerprint. nih.govthermofisher.com This is particularly useful for confirming the identity of derivatized products.

| Parameter | Typical Conditions |

|---|---|

| Column | Mid-polarity capillary column (e.g., 6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector | Split/Splitless injector at a high temperature (e.g., 250°C) |

| Oven Program | Temperature gradient, e.g., initial temp 60°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Sample Preparation and Derivatization for Analysis

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to isolate the target analyte from the sample matrix, concentrate it, and convert it into a form suitable for analysis. thermofisher.com For this compound, this may involve extraction, cleanup, and chemical derivatization.

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, thereby improving its chromatographic behavior or detectability. researchgate.net Pre-column derivatization occurs before the sample is injected into the chromatograph. This strategy is employed to enhance detector response or improve separation from interfering components in the sample matrix. academicjournals.org

The nitrile functional group (-C≡N) of this compound is not readily derivatized. However, it can be chemically converted (e.g., via hydrolysis to a carboxylic acid or reduction to an amine) to a more reactive functional group. These derivatives can then react with various reagents to attach a chromophore or fluorophore, significantly enhancing detection sensitivity for HPLC-UV or fluorescence methods. researchgate.netacademicjournals.org For GC, derivatization aims to increase the volatility and thermal stability of the analyte. researchgate.net

| Analyte Derivative | Functional Group | Derivatizing Agent Class | Purpose |

|---|---|---|---|

| Hydrolyzed Product | Carboxylic Acid (-COOH) | Esterification reagents (e.g., alkyl halides) | Increase volatility for GC analysis |

| Reduced Product | Amine (-CH₂NH₂) | Acylating agents (e.g., benzoyl chloride) | Add UV chromophore for HPLC-UV researchgate.net |

| Reduced Product | Amine (-CH₂NH₂) | Fluorescent tags (e.g., Dansyl chloride) | Add fluorophore for HPLC-Fluorescence researchgate.net |

| Reduced Product | Amine (-CH₂NH₂) | Silylating agents (e.g., BSTFA) | Increase volatility and stability for GC |

Solid-phase analytical derivatization is an advanced sample preparation technique that combines analyte extraction and derivatization into a single step. researchgate.net This method improves efficiency and reproducibility by immobilizing the derivatizing reagent on a solid support, often within a cartridge format similar to solid-phase extraction (SPE). researchgate.net

In this process, a sample solution is passed through the cartridge, where the analyte is retained on the solid phase. Subsequently, the derivatizing reagent, which is pre-loaded onto the support, reacts with the captured analyte. researchgate.net This technique offers several advantages, including faster reaction rates due to the high concentration of the reagent relative to the analyte and simplified cleanup procedures. researchgate.net For instance, if this compound were converted to its carboxylic acid derivative, it could be extracted and derivatized simultaneously on an appropriate solid-phase medium. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Scalable Production

The future development of 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile for any potential large-scale application hinges on the establishment of efficient and economically viable synthetic routes. Current synthetic approaches for similar phenoxyacetonitrile (B46853) derivatives often involve the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a haloacetonitrile.

Future research should focus on:

Flow Chemistry: Exploring the application of continuous flow chemistry for the synthesis of this compound. Flow processes can offer advantages in terms of safety, scalability, and product consistency.

Green Chemistry Approaches: Developing synthetic methods that utilize more environmentally benign solvents and reagents, and minimize waste generation, aligning with the principles of green chemistry.

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Advantages | Potential Research Directions |

| Traditional Williamson Ether Synthesis | Well-established, readily available starting materials. | Optimization of reaction conditions (base, solvent, temperature) for improved yield and purity. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | Exploration of different microwave parameters and solvent systems to maximize efficiency. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of a continuous flow reactor for the synthesis of this compound. |

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

The biological activities of phenoxyacetonitrile derivatives are diverse, with some analogs exhibiting herbicidal, fungicidal, or insecticidal properties. A critical area for future research is to unravel the precise molecular mechanisms through which this compound may exert any biological effects.

Key research questions to be addressed include:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecular targets with which the compound interacts. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed for this purpose.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic variations in the substituent pattern on the phenyl ring to understand how these modifications influence biological activity.

Metabolic Fate: Investigating the metabolic pathways of this compound in target and non-target organisms to understand its persistence, degradation, and potential for bioaccumulation.

Design of Next-Generation Analogues with Enhanced Selectivity and Potency through Rational Design

Building upon a deeper understanding of its mechanism of action, rational drug design principles can be applied to develop next-generation analogs of this compound with improved properties.

Future research in this area should involve:

Computational Modeling: Utilizing computational tools to model the interaction of the compound with its biological target and to predict the effects of structural modifications on binding affinity and activity.

Bioisosteric Replacement: Exploring the replacement of the chloro and fluoro substituents with other functional groups to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity.

Fragment-Based Drug Discovery: Employing fragment-based approaches to identify small molecular fragments that bind to the target protein, which can then be linked together to create novel and potent inhibitors.

Expanding Applications in Emerging Fields of Chemistry and Biology

The unique chemical structure of this compound, featuring a fluorinated and chlorinated aromatic ring coupled with a nitrile group, suggests potential applications beyond traditional agrochemical or pharmaceutical uses.

Future explorations could include:

Materials Science: Investigating the potential of this compound as a building block for the synthesis of novel polymers or functional materials with unique optical or electronic properties.

Chemical Biology: Developing derivatives of this compound as chemical probes to study biological processes or as components of biosensors.

Supramolecular Chemistry: Exploring the self-assembly properties of this compound and its derivatives to create novel supramolecular architectures with potential applications in nanotechnology and drug delivery.

Q & A

Q. Q1: What are the key physicochemical properties of 2-(4-Chloro-2-fluoro-phenoxy)acetonitrile, and how can they inform experimental design?

A: The compound’s molecular formula is C₈H₅ClFNO with a molecular weight of 169.59 g/mol . It has a melting point of 67–69°C, which is critical for determining its stability under thermal conditions (e.g., reaction temperatures or storage). The presence of both electron-withdrawing (Cl, F) and electron-donating (phenoxy, nitrile) groups influences its reactivity in nucleophilic substitution or cyclization reactions. When designing experiments, ensure solvents are selected based on polarity (e.g., acetonitrile, as used in similar syntheses) and avoid conditions that may hydrolyze the nitrile group .

Q. Q2: What synthetic routes are reported for this compound, and how can intermediates be purified?

A: A common method involves nucleophilic aromatic substitution. For example, reacting 4-chloro-2-fluorophenol with chloroacetonitrile in the presence of a weak base like K₂CO₃ in acetonitrile at room temperature for 24 hours . Purification typically involves filtration to remove excess base, followed by solvent evaporation under reduced pressure. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol) can isolate the product .

Q. Q3: How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

A:

- ¹H NMR : Expect aromatic protons as multiplets (δ 6.8–7.5 ppm), with distinct splitting due to Cl and F substituents. The nitrile group does not show a proton signal but deshields adjacent methylene protons (δ ~4.0 ppm) .

- FTIR : A strong C≡N stretch near 2240 cm⁻¹ and C-O-C (ether) stretch at ~1250 cm⁻¹ .

- ¹³C NMR : Nitrile carbon at ~115 ppm and aromatic carbons influenced by halogen substituents (e.g., Cl at ~125 ppm, F causing upfield shifts) .

Advanced Research Questions

Q. Q4: How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

A: Single-crystal XRD provides precise bond lengths and angles, confirming the spatial arrangement of substituents. For example, intramolecular hydrogen bonds (e.g., C–H⋯O) may stabilize the crystal lattice, as seen in structurally similar compounds like 2-chloro-N-(4-fluorophenyl)acetamide . Advanced analysis includes Hirshfeld surface studies to quantify intermolecular interactions and thermal ellipsoid plots to assess dynamic disorder .

Q. Q5: How do computational methods (DFT, MD simulations) predict reactivity and stability in derivatives of this compound?

A: Density Functional Theory (DFT) can optimize the geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles. Molecular dynamics (MD) simulations in explicit solvent models (e.g., acetonitrile) can assess conformational stability and solvation effects .

Q. Q6: What strategies mitigate challenges in synthesizing halogenated acetonitrile derivatives, such as regioselectivity or byproduct formation?

A:

- Regioselectivity : Use directing groups (e.g., –OCH₃) or transition-metal catalysts (Pd/Cu) to control substitution patterns .

- Byproduct suppression : Monitor reaction progress via TLC and optimize stoichiometry (e.g., excess K₂CO₃ to deprotonate phenol intermediates) .

- Safety : Halogenated intermediates may be toxic or volatile; use cold storage (0–6°C) and inert atmospheres to prevent degradation .

Q. Q7: How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate mechanistic pathways in reactions involving this compound?

A: Isotopic labeling of the nitrile group (¹⁵N) or aromatic protons (²H) can track bond cleavage/formation via NMR or mass spectrometry. For instance, ¹⁵N-labeled acetonitrile derivatives have been used to study hydrolysis mechanisms, revealing whether the nitrile converts directly to amide or via intermediate nitrile oxide .

Data Contradiction and Validation

Q. Q8: How should researchers address discrepancies in reported melting points or spectral data for this compound?

A: Cross-validate data using multiple techniques:

Q. Q9: What analytical pitfalls arise in characterizing halogenated acetonitriles, and how can they be resolved?

A:

- Nitrile hydrolysis : Avoid aqueous workups or acidic conditions; use anhydrous solvents and inert atmospheres .

- Halogen exchange : Fluorine/chlorine displacement may occur under harsh conditions (e.g., high temp); monitor via ¹⁹F NMR .

- Crystallization issues : Use seeding or gradient cooling to obtain phase-pure crystals for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.